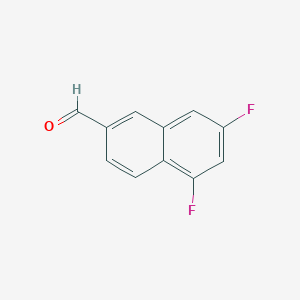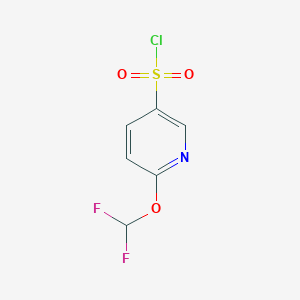
tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to the indazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indazole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indazole at the 3-position yields the corresponding formyl derivative.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.
Protection: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via a substitution reaction.
Final Product: The final product, this compound, is obtained after deprotection and purification steps
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of indazole derivatives, including their anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. They can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The specific pathways involved depend on the particular biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with a carboxylate group.
4-Hydroxyindole: An indole derivative with a hydroxy group.
Uniqueness
tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate is unique due to the combination of its tert-butyl, hydroxy, and carboxylate groups, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other indazole derivatives, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-3-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-8-11-9(6-5-7-10(11)16)15(14-8)12(17)18-13(2,3)4/h5-7,16H,1-4H3 |
Clave InChI |
RRFHPHMIRZKJTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(=CC=C2)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


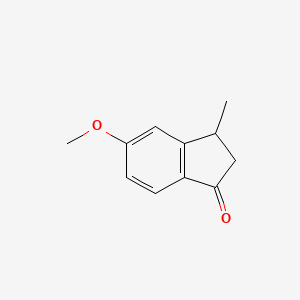
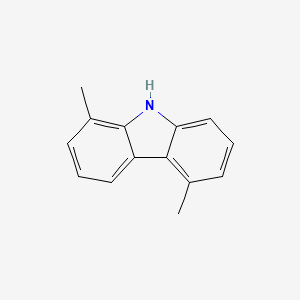

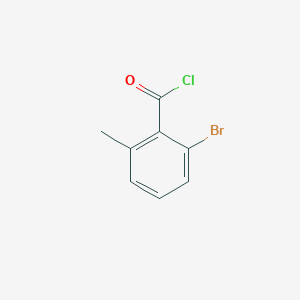
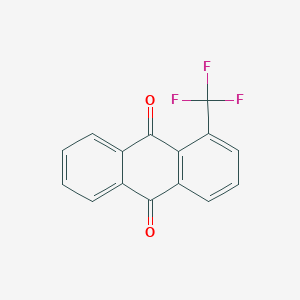
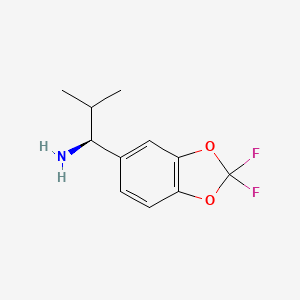



![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)

